molecular formula C4H9NO4S B12429946 L-Homocysteinesulfinic acid-d4

L-Homocysteinesulfinic acid-d4

Cat. No.: B12429946
M. Wt: 171.21 g/mol
InChI Key: PDNJLMZEGXHSCU-ZNWYHXRZSA-N
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Description

L-Homocysteinesulfinic acid-d4 is a deuterium-labeled analogue of L-Homocysteinesulfinic acid. This compound is primarily used in scientific research due to its unique properties and applications. It is known for being a potent and selective metabotropic glutamate receptor agonist, which makes it valuable in studies related to neurotransmission and various neurological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Homocysteinesulfinic acid-d4 typically involves the incorporation of deuterium into the L-Homocysteinesulfinic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as deuterium gas handling systems and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

L-Homocysteinesulfinic acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

L-Homocysteinesulfinic acid-d4 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to trace biochemical pathways and understand metabolic disorders.

    Medicine: Investigated for its potential role in treating neurological conditions associated with hyperhomocysteinemia, such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of diagnostic tools and imaging agents due to its stable isotope labeling.

Mechanism of Action

L-Homocysteinesulfinic acid-d4 exerts its effects primarily through its action as a metabotropic glutamate receptor agonist. It binds to these receptors and modulates their activity, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release, synaptic plasticity, and neuronal excitability, which are crucial for understanding various neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • L-Homocysteic acid
  • L-Cysteine sulfinic acid
  • L-Cysteic acid

Comparison

L-Homocysteinesulfinic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers improved stability and allows for more precise tracking in metabolic studies. Additionally, its selective agonist activity at metabotropic glutamate receptors makes it particularly valuable for studying neurotransmission and related disorders.

Properties

Molecular Formula

C4H9NO4S

Molecular Weight

171.21 g/mol

IUPAC Name

(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfinobutanoic acid

InChI

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2

InChI Key

PDNJLMZEGXHSCU-ZNWYHXRZSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S(=O)O

Canonical SMILES

C(CS(=O)O)C(C(=O)O)N

Origin of Product

United States

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